N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Overview
Description
N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as FQ-11, is a small molecule that has been found to have potential applications in scientific research. This compound was first synthesized in 2014 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mechanism of Action
N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide binds to the active site of PDI, preventing its interaction with substrate proteins and inhibiting its activity. This can lead to changes in protein folding and ultimately affect cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide can induce cell death in cancer cells, suggesting potential applications in cancer therapy. Additionally, N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been found to have anti-inflammatory effects and may have potential uses in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide is its selectivity for PDI, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, the use of N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide in lab experiments may be limited by its stability and solubility, as well as potential off-target effects.
Future Directions
Future research on N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide could include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, as well as exploring its effects on other cellular processes. Additionally, further studies could be conducted to optimize the synthesis and stability of N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide for use in lab experiments.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has shown potential as a tool for scientific research due to its ability to selectively inhibit the activity of a specific enzyme called protein disulfide isomerase (PDI). PDI is involved in the folding and unfolding of proteins, and its inhibition can lead to changes in cellular function and signaling pathways.
properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-13(17)3-2-4-14(10)19-23(21,22)12-6-7-15-11(9-12)5-8-16(20)18-15/h2-4,6-7,9,19H,5,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POALRXOLGGJCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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